molecular formula C14H10ClNO3 B8444105 (3-Chloro-2-nitrophenyl)(m-tolyl)methanone

(3-Chloro-2-nitrophenyl)(m-tolyl)methanone

Cat. No. B8444105
M. Wt: 275.68 g/mol
InChI Key: PPYRXFGTGWPAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-2-nitrophenyl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C14H10ClNO3 and its molecular weight is 275.68 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

(3-chloro-2-nitrophenyl)-(3-methylphenyl)methanone

InChI

InChI=1S/C14H10ClNO3/c1-9-4-2-5-10(8-9)14(17)11-6-3-7-12(15)13(11)16(18)19/h2-8H,1H3

InChI Key

PPYRXFGTGWPAJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(C(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloro-2-nitrobenzoic acid (2.5 g, 12.40 mmol) in tetrahydrofuran (50 mL) was treated with oxalyl chloride (1.194 mL, 13.64 mmol) followed by DMF (0.096 mL, 1.240 mmol). The reaction mixture was stirred at room temperature for 2 hrs. After cooling to 0° C., a 1M solution of m-tolylmagnesium bromide (24.81 mL, 24.81 mmol) was added. After 1 hr another portion of m-tolylmagnesium bromide (24.81 mL, 24.81 mmol) was added. After 1 hour, the reaction mixture was partitioned between ethyl acetate (200 mL) and 1N HCl (150 mL). The aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic phases were dried over Na2SO4, filtered and concentrated. The crude material was purified by flash chromatography (Teledyne ISCO CombiFlash Rf, 0% to 100% solvent A/B=ethyl acetate/heptane, REDISEP® SiO2 120 g) to provided Intermediate A-18A (0.700 g, 21%). 1H NMR (400 MHz, DMSO-d6) δ 8.04 (dd, J=8.1, 1.1 Hz, 1H), 7.82 (t, J=7.9 Hz, 1H), 7.71 (dd, J=7.7, 1.1 Hz, 1H), 7.66-7.54 (m, 3H), 7.52-7.46 (m, 1H), 2.40 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.194 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.096 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24.81 mL
Type
reactant
Reaction Step Three
Quantity
24.81 mL
Type
reactant
Reaction Step Four

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